Ethyl 3-amino-3-cyclopropylacrylate
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Overview
Description
Ethyl 3-amino-3-cyclopropylacrylate is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol. This compound is characterized by the presence of an ethyl ester group, an amino group, and a cyclopropyl group attached to an acrylate backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-3-cyclopropylacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with cyclopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated to around 100°C for 24 hours to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-3-cyclopropylacrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 3-amino-3-cyclopropylacrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-cyclopropylacrylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopropyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Ethyl 3-amino-3-cyano-2-methylacrylate: Similar structure but with a cyano group instead of a cyclopropyl group.
Ethyl 3-amino-3-phenylacrylate: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness: Ethyl 3-amino-3-cyclopropylacrylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl (E)-3-amino-3-cyclopropylprop-2-enoate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h5-6H,2-4,9H2,1H3/b7-5+ |
InChI Key |
SJAOFPHBAYOIAX-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C1CC1)/N |
Canonical SMILES |
CCOC(=O)C=C(C1CC1)N |
Origin of Product |
United States |
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